Didesmethyl Zolmitriptan-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

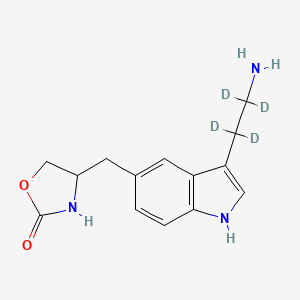

Didesmethyl Zolmitriptan-d4 is a labeled metabolite of Zolmitriptan, a compound used in the treatment of migraines. It is a deuterated form, meaning that certain hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification is often used in research to study the pharmacokinetics and metabolism of the parent compound, Zolmitriptan .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Didesmethyl Zolmitriptan-d4 involves the deuteration of Didesmethyl Zolmitriptan. The process typically includes the following steps:

Deuteration: The introduction of deuterium atoms into the molecule. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents.

Purification: The product is purified using techniques such as chromatography to ensure the desired level of deuteration and purity.

Industrial Production Methods

Industrial production of this compound would follow similar steps but on a larger scale. The process would involve:

Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents in reactors designed for high-volume production.

Automated Purification: Employing automated chromatography systems to handle large batches and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Didesmethyl Zolmitriptan-d4 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.

Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May yield oxides or hydroxylated derivatives.

Reduction: Can produce the parent compound or other reduced forms.

Substitution: Results in compounds with different substituents replacing the deuterium atoms.

Scientific Research Applications

Didesmethyl Zolmitriptan-d4 is primarily used in scientific research, particularly in the fields of:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Zolmitriptan.

Metabolism Studies: Investigating how Zolmitriptan is metabolized in the body.

Drug Development: Used as a reference standard in the development of new migraine treatments.

Proteomics: Employed in proteomics research to study protein interactions and functions.

Mechanism of Action

Didesmethyl Zolmitriptan-d4, like its parent compound Zolmitriptan, acts as a selective serotonin receptor agonist. It primarily targets the 5-hydroxytryptamine 1B/1D receptors, leading to vasoconstriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release from trigeminal nerve endings . This action helps alleviate migraine symptoms.

Comparison with Similar Compounds

Similar Compounds

Zolmitriptan: The parent compound, used for migraine treatment.

Sumatriptan: Another triptan used for migraines, with a similar mechanism of action.

Rizatriptan: A triptan with a faster onset of action compared to Zolmitriptan.

Naratriptan: Known for its longer duration of action.

Uniqueness

Didesmethyl Zolmitriptan-d4 is unique due to its deuterated nature, which makes it particularly useful in research settings. The presence of deuterium atoms allows for more precise tracking and analysis in pharmacokinetic and metabolic studies, providing insights that are not possible with non-deuterated compounds.

Properties

IUPAC Name |

4-[[3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c15-4-3-10-7-16-13-2-1-9(6-12(10)13)5-11-8-19-14(18)17-11/h1-2,6-7,11,16H,3-5,8,15H2,(H,17,18)/i3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOBWHOGNBPTDO-KHORGVISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)C([2H])([2H])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.